molecular formula C10H22N2O2 B6227598 tert-butyl N-[1-(methylamino)butan-2-yl]carbamate CAS No. 1822980-90-4

tert-butyl N-[1-(methylamino)butan-2-yl]carbamate

Cat. No.: B6227598
CAS No.: 1822980-90-4
M. Wt: 202.3
InChI Key:
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Description

tert-butyl N-[1-(methylamino)butan-2-yl]carbamate: is a chemical compound with a molecular formula of C10H22N2O2. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(methylamino)butan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[1-(methylamino)butan-2-yl]amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-[1-(methylamino)butan-2-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .

Medicine: Its unique structure allows it to interact with specific receptors and enzymes in the body .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(methylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

  • tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate
  • tert-butyl N-[1-(methylamino)butan-2-yl]carbamate
  • This compound

Uniqueness: this compound is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in pharmaceutical research and development .

Properties

CAS No.

1822980-90-4

Molecular Formula

C10H22N2O2

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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